molecular formula C23H28N4O3S2 B2552007 4-(N,N-dibutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide CAS No. 442557-00-8

4-(N,N-dibutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Cat. No. B2552007
CAS RN: 442557-00-8
M. Wt: 472.62
InChI Key: FGEXSYMHSRKAES-UHFFFAOYSA-N
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Description

4-(N,N-dibutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, also known as DBIBB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide-based compound that has been synthesized by several methods and has shown promising results in scientific research.

Scientific Research Applications

Compound Synthesis and Structural Analysis

4-(N,N-dibutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a compound associated with the synthesis and structural analysis of heterocyclic compounds. Research by Patel & Patel (2015) involved synthesizing a series of heterocyclic compounds closely related to the mentioned compound, focusing on their antibacterial and antifungal activities. This illustrates the interest in such compounds for their potential biological activities (Patel & Patel, 2015).

Anticancer Activity

Compounds with structural similarities to 4-(N,N-dibutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide have been explored for their potential anticancer properties. Vellaiswamy & Ramaswamy (2017) synthesized Co(II) complexes of related compounds and found them to have significant in vitro cytotoxicity against human breast cancer cell lines, indicating a potential pathway for the development of new anticancer agents (Vellaiswamy & Ramaswamy, 2017).

Improved Synthesis Processes

Efforts have been made to improve the synthesis process of compounds related to 4-(N,N-dibutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, aiming at higher yields and more efficient production methods. Dian (2010) worked on synthesizing 2-hydroxy-N-(pyridin-4-yl)benzamide, a compound structurally similar to the target compound, indicating ongoing research in optimizing the synthesis of such complex molecules (Dian, 2010).

Luminescent Properties and Multi-stimuli-responsive Behavior

Compounds structurally related to 4-(N,N-dibutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide have been studied for their luminescent properties and multi-stimuli-responsive behavior. Srivastava et al. (2017) highlighted compounds that exhibited luminescence in both solution and solid state, forming nano-aggregates with enhanced emission and showing mechanochromic properties, suggesting potential applications in materials science (Srivastava et al., 2017).

Antimicrobial and Antifungal Properties

Some derivatives and related compounds have shown promising antimicrobial and antifungal properties. For instance, Narayana et al. (2004) synthesized derivatives with potential antifungal activity, indicating the biological significance of these compounds in pharmaceutical applications (Narayana et al., 2004).

properties

IUPAC Name

4-(dibutylsulfamoyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S2/c1-3-5-15-27(16-6-4-2)32(29,30)19-12-10-18(11-13-19)22(28)26-23-25-21(17-31-23)20-9-7-8-14-24-20/h7-14,17H,3-6,15-16H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEXSYMHSRKAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dibutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

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